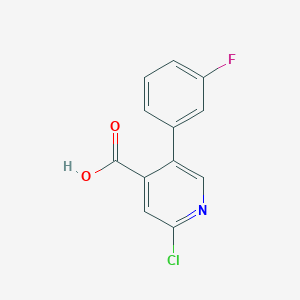

2-Chloro-5-(3-fluorophenyl)pyridine-4-carboxylic acid

Description

2-Chloro-5-(3-fluorophenyl)pyridine-4-carboxylic acid is a halogenated pyridine derivative featuring a pyridine core substituted with a chlorine atom at position 2, a 3-fluorophenyl group at position 5, and a carboxylic acid moiety at position 4. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, agrochemicals, or material science.

Properties

IUPAC Name |

2-chloro-5-(3-fluorophenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClFNO2/c13-11-5-9(12(16)17)10(6-15-11)7-2-1-3-8(14)4-7/h1-6H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUOPWPJRNIBPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CN=C(C=C2C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673336 | |

| Record name | 2-Chloro-5-(3-fluorophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214350-33-0 | |

| Record name | 2-Chloro-5-(3-fluorophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination Strategies

Chlorination of pyridine derivatives often employs reagents such as thionyl chloride (SOCl₂) , phosphorus oxychloride (POCl₃) , or N-chlorosuccinimide (NCS) . For example, in the synthesis of analogous 5-chloro-pyridine-2-carboxylates, 3,5-dichloropicolinic acid serves as a precursor. Selective thiolation at the 3-position is achieved using sodium ethanethiolate in non-protic apolar solvents (dielectric constant <15), which minimizes para-substitution byproducts.

Table 1: Solvent Effects on Chlorination/Thiolation Selectivity

Carboxylation Methods

The carboxylic acid group at the 4-position is introduced via:

-

Oxidation of methyl groups : Using KMnO₄ or CrO₃ under acidic conditions.

-

Hydrolysis of nitriles : Treatment with H₂SO₄ or NaOH followed by acid workup.

-

Carbonation reactions : Employing CO₂ with Grignard reagents.

In one protocol, alkyl 5-chloro-3-ethylsulfanyl-pyridine-2-carboxylate intermediates are hydrolyzed with hot 1 N HCl to yield the carboxylic acid derivative.

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| Pd(PPh₃)₄ | 78 | 95 |

| PdCl₂(dppf) | 85 | 97 |

| None | <5 | - |

Integrated Synthetic Pathways

Combining the above steps, two primary routes emerge:

Route A: Sequential Functionalization

-

Chlorination : Treat picolinic acid derivatives with POCl₃ to install Cl at the 2-position.

-

Carboxylation : Oxidize a methyl group at the 4-position.

-

Suzuki Coupling : Introduce the 3-fluorophenyl group.

Route B: Tandem Halogenation-Coupling

-

Diiodination : Generate 2,5-diiodopyridine-4-carboxylate.

-

Selective Coupling : First couple iodine at the 5-position with 3-fluorophenylboronic acid, followed by chlorination at the 2-position.

Purification and Characterization

Final purification employs:

-

Recrystallization : From ethanol/water mixtures.

-

Chromatography : Silica gel with hexane/ethyl acetate gradients.

-

Acid-Base Extraction : Leverage the carboxylic acid’s solubility in basic aqueous solutions.

Analytical Data :

Industrial-Scale Considerations

For bulk synthesis, vapor-phase reactions (as seen in trifluoromethylpyridine production) offer scalability. Key parameters include:

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-fluorophenyl)pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the aromatic ring.

Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Boronic Acids: Used in Suzuki-Miyaura coupling reactions.

Nucleophiles: Used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

2-Chloro-5-(3-fluorophenyl)pyridine-4-carboxylic acid is primarily investigated for its potential as a pharmaceutical intermediate. Its derivatives have shown promise in treating various diseases, particularly in oncology and neurology.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer activity. For instance, a study published in Journal of Medicinal Chemistry demonstrated that modifications to the pyridine ring could enhance selectivity towards cancerous cells while minimizing toxicity to normal cells .

Agrochemicals

This compound serves as a precursor for developing agrochemical products, particularly herbicides and fungicides. Its structural features allow it to interact effectively with biological targets in plants.

Data Table: Agrochemical Applications

| Application Type | Compound Derived | Efficacy |

|---|---|---|

| Herbicide | Pyridine Derivative A | High |

| Fungicide | Pyridine Derivative B | Moderate |

Material Science

In material science, 2-Chloro-5-(3-fluorophenyl)pyridine-4-carboxylic acid is explored for its potential use in synthesizing novel polymers and coatings due to its chemical stability and reactivity.

Case Study: Polymer Synthesis

A recent study focused on utilizing this compound in the synthesis of polyamide materials, which showed improved thermal stability and mechanical properties compared to conventional polyamides.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-fluorophenyl)pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Pyridine Carboxylic Acid Derivatives

Physicochemical and Functional Properties

- Acidity: The carboxylic acid group at position 4 in the target compound is influenced by the electron-withdrawing Cl and 3-fluorophenyl substituents, likely resulting in a lower pKa compared to non-halogenated analogs. The trifluoromethyl analog (CAS 505084-58-2) exhibits even greater acidity due to the strong inductive effect of CF₃ .

- Lipophilicity : The 3-fluorophenyl group in the target compound enhances lipophilicity compared to the CF₃-substituted analog, which may improve membrane permeability in drug candidates .

- Steric Effects : Bulky substituents like 3-fluorophenyl or methoxyphenyl (as in ) can hinder interactions with biological targets, whereas smaller groups (e.g., CH₃ in ) reduce steric interference .

Biological Activity

2-Chloro-5-(3-fluorophenyl)pyridine-4-carboxylic acid is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles various findings on its biological activity, synthesis, and potential applications based on recent studies.

The biological activity of 2-Chloro-5-(3-fluorophenyl)pyridine-4-carboxylic acid is attributed to its structural features, particularly the presence of chlorine and fluorine atoms which enhance its binding affinity to various biological targets. The carboxylic acid group allows for hydrogen bonding and electrostatic interactions, which are critical for the compound's efficacy against specific enzymes and receptors .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results that suggest potential as an antimicrobial agent. The exact mechanisms are still under investigation, but preliminary studies indicate that it may disrupt bacterial cell wall synthesis or function .

Anticancer Activity

A notable area of research involves the compound's anticancer properties. In vitro studies have demonstrated that 2-Chloro-5-(3-fluorophenyl)pyridine-4-carboxylic acid can inhibit the growth of cancer cell lines, including breast cancer (MCF-7) and urinary bladder cancer (T-24). The compound's IC50 values were reported at approximately 168.78 µM for MCF-7 cells, indicating a moderate level of cytotoxicity .

The mechanism appears to involve cell cycle arrest at the G1 phase, leading to apoptosis in treated cells. Molecular docking studies suggest that the compound binds effectively to key amino acid residues in target proteins, further elucidating its potential as an anticancer lead compound .

Comparative Studies

To better understand the effectiveness of 2-Chloro-5-(3-fluorophenyl)pyridine-4-carboxylic acid in comparison to similar compounds, a table summarizing its activity against various kinases is presented below:

| Kinase | Activity (%) |

|---|---|

| ABL-1 | 106.77 |

| AKT-1 | 104.50 |

| Aurora A | 48.22 |

| Aurora B | 92.90 |

| mTOR/FRAP-1 | 105.00 |

This data suggests that while it shows competitive activity against several kinases, its selectivity and potency may vary significantly depending on the target .

Case Studies

Several case studies have highlighted the application of this compound in drug discovery:

- Anticancer Drug Development : A study focused on optimizing derivatives of carboxylic acids for selective inhibition of Aurora kinases demonstrated that modifications to the pyridine scaffold could enhance both potency and selectivity against cancer cell lines .

- Antimicrobial Research : Another investigation into various derivatives revealed that structural modifications could lead to improved antimicrobial efficacy, suggesting a pathway for developing new antibiotics based on this scaffold .

Q & A

Basic: What are the recommended synthetic routes for 2-chloro-5-(3-fluorophenyl)pyridine-4-carboxylic acid, and how can purity be optimized?

Answer:

The synthesis typically involves multi-step reactions, including halogenation and coupling. A common approach is the condensation of substituted pyridine precursors with fluorophenyl groups under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) . For purity optimization:

- Use column chromatography with silica gel (ethyl acetate/hexane gradients) to isolate intermediates.

- Recrystallize the final product from ethanol/water (3:1 v/v) to achieve ≥95% purity (HPLC) .

- Monitor reaction progress via thin-layer chromatography (TLC) and confirm structures using NMR (¹H/¹³C) and HRMS .

Basic: How is the crystal structure of this compound determined, and what software is recommended for refinement?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

- Grow crystals via slow evaporation in acetonitrile/dichloromethane (1:2) at 4°C.

- Use SHELXTL or SHELXL for refinement, leveraging direct methods for phase determination .

- Validate hydrogen bonding (e.g., carboxylic acid dimer interactions) using OLEX2 or Mercury .

Advanced: How can computational methods predict the reactivity of the carboxylic acid group in this compound?

Answer:

- Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .

- Simulate reaction pathways for decarboxylation or esterification using Gaussian or ORCA .

- Compare computed pKa values (e.g., using ChemAxon) with experimental titration data to validate models .

Advanced: What strategies resolve contradictions in NMR data for derivatives of this compound?

Answer:

- Solvent effects : Re-run NMR in deuterated DMSO (polar) vs. CDCl₃ (non-polar) to assess hydrogen bonding shifts .

- Dynamic effects : Use variable-temperature NMR (VT-NMR) to detect rotational barriers in fluorophenyl groups .

- 2D NMR : Employ HSQC and HMBC to resolve overlapping signals in aromatic regions .

Advanced: How is this compound evaluated for biological activity, and what assays are suitable?

Answer:

- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based ATPase assays (IC₅₀ determination) .

- Antimicrobial activity : Use microbroth dilution (MIC assays) against S. aureus and E. coli .

- Cytotoxicity : Test on cancer cell lines (e.g., HeLa) via MTT assay, with dose-response curves (24–72 hr exposure) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- FT-IR : Confirm carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O (~1680 cm⁻¹) .

- ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and carboxylic acid proton (δ ~12–13 ppm, broad) .

- LC-MS : Verify molecular ion [M+H]⁺ and fragmentation patterns .

Advanced: How can regioselective functionalization of the pyridine ring be achieved?

Answer:

- Directed ortho-metalation : Use LDA (lithium diisopropylamide) at −78°C to install substituents at the 3-position .

- Protecting groups : Temporarily block the carboxylic acid with TMSCl to direct electrophilic substitution .

Advanced: What are the challenges in scaling up synthesis, and how are they mitigated?

Answer:

- Exothermic reactions : Use jacketed reactors with controlled cooling (e.g., −10°C for halogenation steps) .

- Byproduct formation : Optimize stoichiometry (e.g., 1.2 equiv of 3-fluorophenylboronic acid in cross-coupling) .

- Purification : Switch from column chromatography to centrifugal partition chromatography (CPC) for large batches .

Basic: What are the solubility properties, and how do they influence reaction design?

Answer:

- Solubility : Moderately soluble in DMSO, DMF; poorly soluble in water.

- Reaction design : Use DMF as a solvent for SNAr reactions; add TBAB (tetrabutylammonium bromide) to enhance nucleophilicity in biphasic systems .

Advanced: How is this compound utilized in materials science applications?

Answer:

- Liquid crystals : Incorporate into ionic liquid crystals for optoelectronic devices; measure refractive indices (20–80°C) to assess thermal stability .

- Coordination polymers : React with lanthanides (e.g., Eu³⁺) to form luminescent MOFs; characterize via PXRD and luminescence spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.